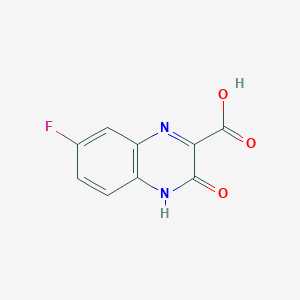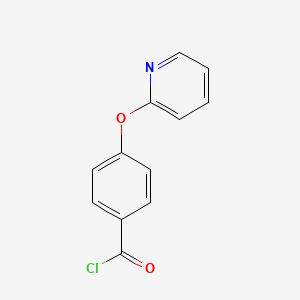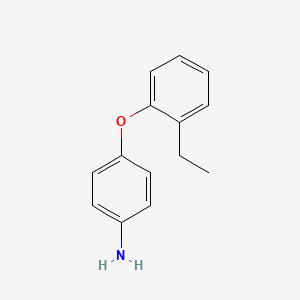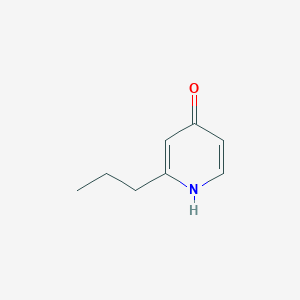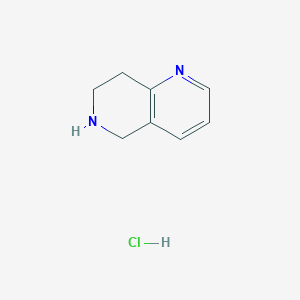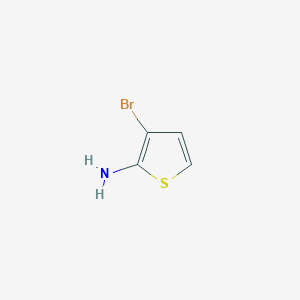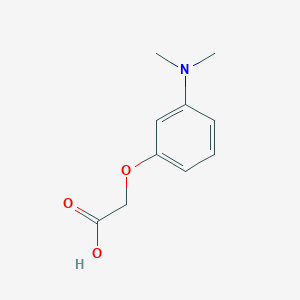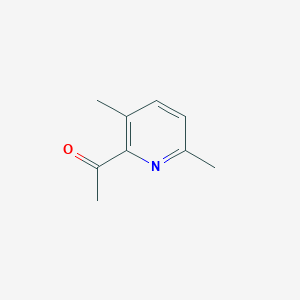
Methyl 3-((furan-2-ylmethyl)amino)propanoate
Vue d'ensemble
Description
Methyl 3-((furan-2-ylmethyl)amino)propanoate is a compound that features a furan ring, which is a key structural motif in various biologically active molecules and pharmaceuticals. The furan ring is known for its presence in natural products and its utility in medicinal chemistry due to its diverse reactivity and potential for modification .
Synthesis Analysis
The synthesis of compounds related to Methyl 3-((furan-2-ylmethyl)amino)propanoate can be complex, involving multiple steps and various reagents. For instance, the synthesis of furanomycin analogues with a 2-oxabicyclo[3.2.0]heptane core, which shares structural similarities with the target compound, was achieved through a formal [2 + 2] cycloaddition strategy using bulky aluminum-derived Lewis acids like methylaluminoxane (MAO) . Another related synthesis involved the Michael reaction of dimethyl (furan-2-ylmethylidene)malonate with cyanoethanethio(seleno)amides to produce pyridine derivatives .
Molecular Structure Analysis
The molecular structure of compounds containing the furan-2-ylmethyl group has been studied using various spectroscopic methods and crystallography. For example, 4-((furan-2-ylmethyl)amino)benzoic acid, a compound with a similar furan-2-ylmethylamino motif, was characterized by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These techniques confirmed the molecular structure and provided insights into the conformation of the molecule .
Chemical Reactions Analysis
Compounds with the furan-2-ylmethylamino group can participate in a variety of chemical reactions. The Michael reaction is one such reaction that has been utilized to create furan-containing compounds, as seen in the synthesis of pyridine derivatives . Additionally, the [2 + 2] cycloaddition strategy used to synthesize furanomycin analogues demonstrates the reactivity of furan derivatives in forming complex bicyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-containing compounds are influenced by the furan ring and its substituents. For instance, the thermal stability of energetic materials based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which contains a furan ring, was assessed using thermogravimetric analysis and differential scanning calorimetry. These compounds exhibited moderate thermal stabilities, which are crucial for their application as insensitive energetic materials . The molecular electrostatic potential and frontier molecular orbitals of furan-containing compounds have also been investigated using density functional theory (DFT), revealing some of their physicochemical properties .
Applications De Recherche Scientifique
Antimicrobial Activity : Methyl 3-((furan-2-ylmethyl)amino)propanoate derivatives show antimicrobial activity. A study demonstrated that certain compounds synthesized using this chemical as a base were active against microbes. Specifically, compounds with a methyl group displayed this activity, while replacement with a halogen resulted in the loss of such activity (Цялковский et al., 2005).
Synthesis of Biochemical Compounds : It's utilized in the synthesis of various biochemical compounds. For instance, it reacts with enamines derived from isobutyraldehyde to form 2-amino derivatives, which are key in several chemical processes (YasunamiMasafumi et al., 1981).
Inhibition of Histone Demethylases : This compound has been identified as an inhibitor of the KDM4 family of histone lysine demethylases, showing selectivity and potency in biochemical assays. It's also a potent inhibitor of KDM5C, highlighting its potential in epigenetic studies (Westaway et al., 2016).
Formation of Colored Maillard Reaction Products : Studies have shown its role in the Maillard reaction, leading to the formation of colored compounds. It reacts with hexose dehydration products to form specific compounds, which is significant in food chemistry (Hofmann, 1998).
Pharmacological Evaluation : Methyl 3-((furan-2-ylmethyl)amino)propanoate derivatives have been synthesized and evaluated for various pharmacological activities. This includes studies on stereoisomers for their binding studies and selectivity in different tissues (Alajarín et al., 1995).
Maillard-Type Reactions in Food : Research has been conducted on the formation of furan and methylfuran in model systems based on sugars and amino acids, indicating the role of Methyl 3-((furan-2-ylmethyl)amino)propanoate in food chemistry and safety (Limacher et al., 2008).
Synthesis of Energetic Materials : The compound has been used in the synthesis of energetic materials. For example, 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a derivative, was synthesized and characterized for its thermal stability and detonation performance (Yu et al., 2017).
Corrosion Inhibition : Methyl 3-((furan-2-ylmethyl)amino)propanoate derivatives have been evaluated as corrosion inhibitors, demonstrating their potential in materials science and engineering (Yadav et al., 2015).
Propriétés
IUPAC Name |
methyl 3-(furan-2-ylmethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-12-9(11)4-5-10-7-8-3-2-6-13-8/h2-3,6,10H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFIQQVFTVFWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618509 | |
| Record name | Methyl N-[(furan-2-yl)methyl]-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((furan-2-ylmethyl)amino)propanoate | |
CAS RN |
4063-31-4 | |
| Record name | Methyl N-[(furan-2-yl)methyl]-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)
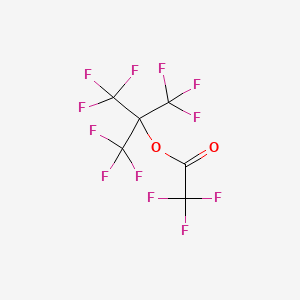
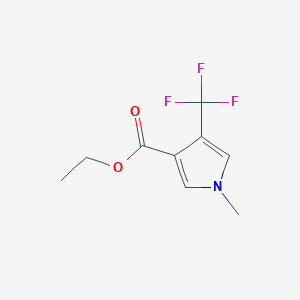
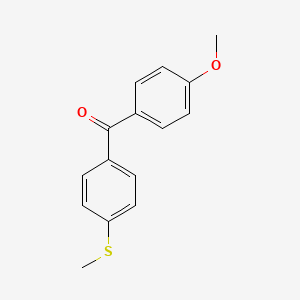
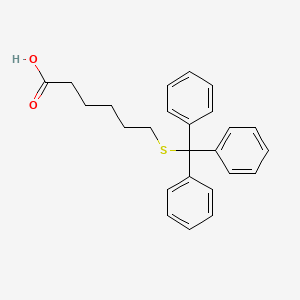
![Spiro[4.5]decan-8-amine hydrochloride](/img/structure/B1321383.png)
